molecular formula C11H15NO B2396327 1-(2-methoxyethyl)-2,3-dihydro-1H-isoindole CAS No. 127797-17-5

1-(2-methoxyethyl)-2,3-dihydro-1H-isoindole

Cat. No.: B2396327
CAS No.: 127797-17-5
M. Wt: 177.247
InChI Key: XZCIDTUVWRDVHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-methoxyethyl)-2,3-dihydro-1H-isoindole is a heterocyclic compound with the molecular formula C10H13NO. This compound belongs to the class of isoindoles, which are known for their diverse biological activities and applications in various fields of science and industry .

Scientific Research Applications

1-(2-methoxyethyl)-2,3-dihydro-1H-isoindole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Isoindole derivatives are studied for their potential as enzyme inhibitors and receptor modulators.

    Medicine: These compounds have shown promise in the development of new drugs for treating cancer, neurological disorders, and infectious diseases.

    Industry: They are used in the production of dyes, pigments, and polymers

Biochemical Analysis

Biochemical Properties

It is known that compounds with similar structures can interact with enzymes, proteins, and other biomolecules . The nature of these interactions could be through binding interactions, enzyme inhibition or activation, and changes in gene expression .

Cellular Effects

It is hypothesized that this compound could influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is important to consider the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 1-(2-methoxyethyl)-2,3-dihydro-1H-isoindole vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

It could interact with enzymes or cofactors and could also have effects on metabolic flux or metabolite levels .

Transport and Distribution

It could interact with transporters or binding proteins, and could also have effects on its localization or accumulation .

Subcellular Localization

It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methoxyethyl)-2,3-dihydro-1H-isoindole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-methoxyethylamine with phthalic anhydride, followed by cyclization to form the isoindole ring . The reaction conditions often involve heating and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solventless conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 1-(2-methoxyethyl)-2,3-dihydro-1H-isoindole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted isoindoles and isoindoline derivatives, which have significant applications in medicinal chemistry and materials science .

Comparison with Similar Compounds

Uniqueness: 1-(2-methoxyethyl)-2,3-dihydro-1H-isoindole is unique due to the presence of the 2-methoxyethyl group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and ability to interact with specific molecular targets, making it a valuable scaffold for drug development and other applications .

Properties

IUPAC Name

1-(2-methoxyethyl)-2,3-dihydro-1H-isoindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-13-7-6-11-10-5-3-2-4-9(10)8-12-11/h2-5,11-12H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZCIDTUVWRDVHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1C2=CC=CC=C2CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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